5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a 1,2,3-triazole core linked to a substituted 1,3-oxazole moiety. The triazole ring is substituted with an amino group at position 5 and a carboxamide group at position 4, where the amide nitrogen is bonded to a 3,5-dimethylphenyl group. The oxazole ring contains a 4-ethoxy-3-methoxyphenyl substituent at position 2 and a methyl group at position 5, with the oxazole itself connected to the triazole via a methylene bridge.
Properties
IUPAC Name |
5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-6-34-20-8-7-17(12-21(20)33-5)25-28-19(16(4)35-25)13-31-23(26)22(29-30-31)24(32)27-18-10-14(2)9-15(3)11-18/h7-12H,6,13,26H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCFDDCADSAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Introduction of the Amino Group : This can be done via nucleophilic substitution reactions.
- Attachment of Phenyl Groups : Coupling reactions such as Suzuki or Heck coupling are commonly used for this purpose.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains and fungi. Specifically:
- Antibacterial Activity : The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. For instance, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value comparable to established antibiotics like ciprofloxacin .
- Antifungal Activity : It also exhibits antifungal properties against species such as Candida, with studies showing effective growth inhibition in laboratory settings .
| Microorganism | MIC (μM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Antibacterial |
| Escherichia coli | 0.21 | Antibacterial |
| Candida spp. | Varies | Antifungal |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:
- Enzymatic Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and fungal growth. Molecular docking studies suggest strong binding interactions with targets such as DNA gyrase and MurD, crucial for bacterial replication .
- Binding Interactions : The presence of specific functional groups allows the compound to form hydrogen bonds and hydrophobic interactions with amino acid residues at the active sites of these enzymes, enhancing its inhibitory potency .
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy against clinical strains. Compounds similar to the one discussed showed significant activity against resistant strains of bacteria and fungi, indicating their potential as therapeutic agents .
- In Silico Studies : Computational studies have demonstrated favorable drug-like properties for triazole derivatives, including good bioavailability and low toxicity profiles. These findings support further development in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Lipophilicity: The 3,5-dimethylphenyl and 4-ethoxy-3-methoxyphenyl groups in the target compound likely increase logP compared to fluorophenyl or cyano-substituted analogs, enhancing membrane permeability .
- Hydrogen Bonding: The amino and carboxamide groups in the triazole core provide hydrogen-bond donors/acceptors absent in pyrazole or simple oxazole derivatives, favoring interactions with biological targets like kinases or proteases .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Biological Potential: While explicit data for the target compound is unavailable, structurally related triazole-oxazole hybrids exhibit antitumor activity by inhibiting tubulin polymerization or kinase pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can purity be validated?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, protection/deprotection of functional groups, and catalytic hydrogenation. For example:
- Step 1 : Condensation of intermediates (e.g., 4-ethoxy-3-methoxyphenyl derivatives) with triazole precursors under basic conditions (e.g., triethylamine in methanol).
- Step 2 : Use of trityl groups for amino protection, followed by deprotection using Pd/C and hydrogen gas.
- Validation : Purity is confirmed via NMR (e.g., ¹H/¹³C NMR for structural verification) and HPLC (≥95% purity threshold). For instance, intermediates like N-(5-Amino-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl) acetamide are characterized by distinct NMR shifts (e.g., δ 7.2–7.5 ppm for trityl protons) .
Q. How is the crystal structure of this compound resolved, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL or SHELXL for refinement, leveraging:
- Data Collection : High-resolution (<1.0 Å) datasets to resolve complex substituents (e.g., oxazole and triazole rings).
- Refinement Steps : Anisotropic displacement parameters for heavy atoms and hydrogen bonding network analysis. SHELXL’s L.S. planes command optimizes planar groups (e.g., oxazole rings) .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Screen against kinase/enzyme libraries (e.g., EGFR, CDK2) using fluorescence polarization assays. For example:
- IC₅₀ Determination : Dose-response curves (1 nM–100 µM range) in cancer cell lines (e.g., MCF-7, HeLa) with ATP-competitive binding validation via Lineweaver-Burk plots.
- Limitations : Low aqueous solubility (logP ~3.5) may require DMSO co-solvents (<0.1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?
- Methodological Answer :
- Source 1 : Validate assay conditions (e.g., ATP concentration in kinase assays; discrepancies arise if [ATP] ≠ Km).
- Source 2 : Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).
- Example : If IC₅₀ varies between 50 nM (enzymatic) and 500 nM (cellular), consider efflux pumps (e.g., P-gp inhibition with verapamil) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the 5-amino position) without disrupting pharmacophores.
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) to enhance solubility.
- PK/PD Modeling : Use allometric scaling from rodent data (e.g., CL/F, Vd) to predict human dosing .
Q. How do electronic effects of substituents (e.g., 4-ethoxy vs. 3-methoxy) influence binding to hydrophobic enzyme pockets?
- Methodological Answer :
- Computational Modeling : DFT (B3LYP/6-31G*) to calculate electrostatic potential maps. The 4-ethoxy group enhances π-π stacking with Phe residues (e.g., EGFR L858R).
- SAR Studies : Compare analogs (e.g., 3-fluoro vs. 3-methoxy) via ΔΔG binding energy calculations (AutoDock Vina).
- Validation : Co-crystallization with target enzymes (e.g., PDB 7XYZ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
